2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane
CAS No.: 502559-01-5
Cat. No.: VC16536061
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502559-01-5 |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 2,2,5,5-tetraethyl-1,6-dioxaspiro[2.4]heptane |
| Standard InChI | InChI=1S/C13H24O2/c1-5-11(6-2)9-13(10-14-11)12(7-3,8-4)15-13/h5-10H2,1-4H3 |
| Standard InChI Key | LRQLMHKYZWMZLR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC2(CO1)C(O2)(CC)CC)CC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
The systematic name 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane describes a bicyclic structure where two dioxane rings share a single spiro carbon atom (position 1 and 5). The numbering scheme assigns positions 2 and 6 to the ethyl-substituted carbons, resulting in a symmetrical arrangement. The spiro[2.4]heptane framework imposes significant steric constraints, with the ethyl groups adopting equatorial orientations to minimize strain .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | |
| Molecular Weight | 184.27 g/mol | |
| Hybridization (Spiro Carbon) | sp³ | |
| Ring Strain | Moderate (due to small rings) |
The compound’s X-ray crystallography data (unavailable in public sources) would likely reveal a puckered dioxane ring system, as observed in analogous spiroacetals .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane typically proceeds via acid-catalyzed cyclization of diethyl-substituted diols or haloethers. A representative pathway involves:
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Precursor Preparation: Reacting 3-ethylpentane-1,5-diol with thionyl chloride to form the corresponding dichloride.
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Cyclization: Treating the dichloride with a base (e.g., K₂CO₃) in aprotic solvents, inducing intramolecular Williamson ether synthesis.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 80–100°C | +15% |
| Solvent | Anhydrous DMF | +20% |
| Catalyst | p-Toluenesulfonic acid | +10% |
Alternative methods employ ring-closing metathesis (RCM) of diene precursors, though this approach remains less common due to catalyst costs .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient spirocarbon facilitates nucleophilic attack, enabling functionalization at the bridgehead. For example, reaction with Grignard reagents yields alkylated derivatives:
This reactivity parallels observations in morpholine-derived spiroacetals, where ring strain enhances electrophilicity .
Oxidative Degradation
Exposure to strong oxidizers (e.g., KMnO₄) cleaves the dioxane rings, producing dicarboxylic acids. Controlled oxidation with milder agents (e.g., NaIO₄) selectively breaks one ring, preserving the spiro framework.
Mechanistic Insights
Ring-Opening Polymerization
Under cationic conditions (e.g., BF₃·OEt₂), the compound undergoes ring-opening to form polyether elastomers. The mechanism proceeds via:
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Initiation: Coordination of Lewis acid to oxygen lone pairs.
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Propagation: Sequential attack of monomer units on the activated oxonium ion.
This behavior mirrors that of 2,2,6,6-tetramethylheptanedione in coordination chemistry, where ketone groups act as ligands .
Applications in Materials Science
Polymer Stabilization
Incorporating the compound into polyolefins at 0.1–2.0 wt% improves thermal stability by scavenging free radicals, akin to hindered amine light stabilizers (HALS) .
Table 3: Performance in Polypropylene Stabilization
| Additive Concentration | Oxidation Induction Time (min) |
|---|---|
| 0% (Control) | 12.4 |
| 1% | 38.7 |
| 2% | 54.9 |
Chiral Auxiliaries
The rigid spiro framework induces asymmetric induction in Diels-Alder reactions, achieving enantiomeric excess (ee) up to 78% when used as a chiral template .
Comparative Analysis with Analogues
Versus 1,6-Dioxaspiro[2.4]heptan-7-one
While both share the spiro[2.4] skeleton, the ketone-bearing analogue (CAS 98011-07-5) exhibits greater polarity (PSA = 38.83 Ų vs. 18.46 Ų) and reduced thermal stability (Tₐ = 145°C vs. 210°C) .
Versus Tetramethylheptanedione Derivatives
The replacement of ketone groups with ether linkages in 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane enhances hydrolytic stability but reduces metal-chelation capacity .
Future Research Directions
Computational Modeling
Molecular dynamics simulations could optimize substituent effects on ring strain, guiding the design of derivatives with tailored reactivity.
Green Synthesis Protocols
Developing water-mediated cyclization routes would address environmental concerns associated with traditional solvents (e.g., DMF) .
Biomedical Applications
Preliminary studies suggest spiroacetals modulate membrane permeability in drug delivery systems, warranting further exploration .
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